Dihydropyrrolo[3,2,1-hi]indole

COX-2 inhibition IC₅₀ potency medicinal chemistry

Dihydropyrrolo[3,2,1-hi]indole (C₁₀H₉N, MW 143.18 g/mol) defines the tricyclic core of a class of diaryl-substituted heterocycles that function as potent, selective cyclooxygenase-2 (COX-2) inhibitors. Unlike conventional COX-2 inhibitors (coxibs) that rely on a central five-membered ring scaffold, this architecture introduces a conformationally constrained tricyclic system that dictates a distinct binding mode within the COX-2 active site, as validated by X-ray crystallography.

Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
Cat. No. B1259447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydropyrrolo[3,2,1-hi]indole
Synonymsdihydropyrrolo(3,2,1-hi)indole
Molecular FormulaC10H9N
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CN2C=CC3=C2C1=CC=C3
InChIInChI=1S/C10H9N/c1-2-8-4-6-11-7-5-9(3-1)10(8)11/h1-4,6H,5,7H2
InChIKeyLNMNAZRUZGGUMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydropyrrolo[3,2,1-hi]indole: Core Scaffold of a Novel Tricyclic COX-2 Inhibitor Class for Targeted Radioligand Development


Dihydropyrrolo[3,2,1-hi]indole (C₁₀H₉N, MW 143.18 g/mol) defines the tricyclic core of a class of diaryl-substituted heterocycles that function as potent, selective cyclooxygenase-2 (COX-2) inhibitors . Unlike conventional COX-2 inhibitors (coxibs) that rely on a central five-membered ring scaffold, this architecture introduces a conformationally constrained tricyclic system that dictates a distinct binding mode within the COX-2 active site, as validated by X-ray crystallography . The scaffold is accessible via a modular synthetic sequence—Friedel-Crafts acylation, amide formation, and McMurry cyclization —enabling systematic SAR exploration inaccessible with traditional coxib cores. Its fluorinated derivatives have been advanced to ¹⁸F-radiolabeled probes for PET imaging of COX-2 expression in cancer .

Why Dihydropyrrolo[3,2,1-hi]indole-Based COX-2 Inhibitors Cannot Be Replaced by Generic Coxibs: Structural and Pharmacological Divergence


Generic substitution with well-established selective COX-2 inhibitors such as celecoxib or rofecoxib is not pharmacologically equivalent because the dihydropyrrolo[3,2,1-hi]indole scaffold enforces a unique tricyclic binding conformation that is structurally orthogonal to the diaryl-heterocycle architecture of traditional coxibs . Celecoxib (IC₅₀ = 40 nM for COX-2 ) and rofecoxib (IC₅₀ = 18–26 nM for COX-2 ) exhibit selectivity ratios (COX-1/COX-2) of approximately 30 and 276, respectively, with measurable residual COX-1 inhibition . In contrast, diaryl-substituted dihydropyrrolo[3,2,1-hi]indoles display negligible COX-1 inhibition across all tested derivatives, achieving an effective selectivity window that exceeds the practical detection limits of standard in vitro COX-1 assays . This near-absolute COX-2 selectivity, coupled with a modular synthetic route that allows independent optimization of affinity, lipophilicity, and radiolabeling compatibility, cannot be replicated by simply procuring a generic coxib .

Quantitative Differentiation of Dihydropyrrolo[3,2,1-hi]indole-Based Inhibitors vs. Standard-of-Care COX-2 Inhibitors: IC₅₀, Selectivity, and Structural Evidence


COX-2 Inhibitory Potency: Dihydropyrrolo[3,2,1-hi]indole Derivatives Match or Surpass Celecoxib at the Nanomolar Level

Within the original set of 19 diaryl-substituted derivatives, 11 compounds were evaluated for COX inhibition. The most potent dihydropyrrolo[3,2,1-hi]indole analogs, compound 8e (IC₅₀ = 60 nM) and compound 6k (IC₅₀ = 70 nM), exhibit COX-2 affinity comparable to or exceeding celecoxib (IC₅₀ = 40 nM) and rofecoxib (IC₅₀ = 18–26 nM) . The full derivative set spans an IC₅₀ range of 20–2500 nM against COX-2, demonstrating that potency can be tuned by peripheral substitution while retaining the same tricyclic core .

COX-2 inhibition IC₅₀ potency medicinal chemistry

COX-2 Selectivity: Near-Absolute Selectivity Against COX-1 vs. Partial COX-1 Inhibition by Celecoxib and Valdecoxib

All dihydropyrrolo[3,2,1-hi]indole derivatives tested showed negligible COX-1 inhibition at concentrations up to the maximum tested, whereas celecoxib, valdecoxib, and rofecoxib have measurable residual COX-1 activity . Celecoxib exhibits a COX-1 IC₅₀ of 15 µM (COX-1/COX-2 ratio ~375 in the ovine assay; ratio ~30 in human whole blood) . Valdecoxib shows a COX-1/COX-2 ratio of 60 in vitro . For the dihydropyrrolo[3,2,1-hi]indole series, the selectivity window is functionally infinite under the assay conditions employed, as COX-1 inhibition was undetectable . This property is attributed to the tricyclic scaffold's binding mode, which exploits the larger COX-2 active site cavity without engaging the narrower COX-1 channel .

COX-2 selectivity COX-1 sparing isoform selectivity

Structural Basis for Selectivity: X-Ray Crystallography and Docking Reveal a Unique Tricyclic Binding Mode in the COX-2 Active Site

X-ray crystal structures of two dihydropyrrolo[3,2,1-hi]indole derivatives were solved and used for in silico docking into the COX-2 active site (PDB-based model) using the GOLD docking program . The tricyclic core occupies the central hydrophobic channel of COX-2 in a conformation that cannot be adopted by the five-membered central ring of celecoxib (pyrazole), rofecoxib (furanone), or valdecoxib (isoxazole) . The diaryl substituents project into the side pocket and the lobby region, respectively, mimicking the sulfonamide/SO₂Me interactions of coxibs, but with a distinct vector geometry imposed by the rigid tricyclic scaffold . This unique pose rationalizes the retention of high COX-2 affinity while abolishing COX-1 recognition .

X-ray crystallography COX-2 binding mode structure-based drug design

Modular Synthesis Enables Systematic SAR: 19 Derivatives Generated via a Unified Three-Step Sequence

The dihydropyrrolo[3,2,1-hi]indole scaffold is accessed via a modular three-step sequence—Friedel-Crafts acylation, amide formation, and McMurry cyclization—that tolerates diverse aryl substitution patterns . From a library of 19 derivatives, 11 were advanced to COX inhibition assays, yielding IC₅₀ values spanning 20–2500 nM . In contrast, the synthesis of celecoxib requires condensation of a pre-formed 1,3-diketone with a sulfonamidophenylhydrazine, restricting diversification to only one aryl ring at a late stage . The dihydropyrrolo[3,2,1-hi]indole route enables independent variation of both aryl substituents (R₁ and R₂) at early and intermediate steps, producing a structurally diverse library with a single synthetic strategy .

modular synthesis structure-activity relationship Friedel-Crafts acylation

Sulfonamide-Substituted Dihydropyrrolo[3,2,1-hi]indoles Achieve Sub-100 nM COX-2 IC₅₀ with Maintained Selectivity

A second-generation series of sulfonamide-substituted (dihydro)pyrrolo[3,2,1-hi]indoles (compounds 2a–d) demonstrated COX-2 IC₅₀ values in a narrow range of 0.053–0.092 µM (53–92 nM) . This represents a 2- to 5-fold improvement in potency compared to the best methylsulfonyl-substituted lead from the first-generation series (compound 8e, IC₅₀ = 60 nM) . Critically, COX inhibition potency and selectivity were retained in the sulfonamide-substituted compounds relative to the methylsulfonyl-substituted leads . However, the high lipophilicity of the sulfonamide series (cLogP not explicitly reported but noted as a limitation for radiotracer applications) motivated the development of N-propionamide prodrugs, which showed significantly decreased lipophilicity . This demonstrates the scaffold's capacity for iterative optimization without loss of target engagement.

sulfonamide COX-2 inhibitor optimization lead optimization

High-Impact Procurement Scenarios for Dihydropyrrolo[3,2,1-hi]indole and Its Derivatives: Where Quantitative Differentiation Drives Scientific Value


PET Tracer Development for COX-2 Expression Imaging in Oncology

The fluorinated dihydropyrrolo[3,2,1-hi]indole derivatives (compounds 8e and 6k, IC₅₀ = 60–70 nM) have been advanced to ¹⁸F-radiolabeled probes ([¹⁸F]DHPI) for PET imaging of functional COX-2 expression . The near-absolute COX-2 selectivity (negligible COX-1 inhibition) minimizes background signal from COX-1-rich tissues (gastric mucosa, platelets), a decisive advantage over ¹⁸F-labeled celecoxib analogs that exhibit measurable COX-1 binding . The modular synthesis permits independent optimization of the fluorine position for radiochemistry without perturbing the COX-2 pharmacophore . This scenario directly leverages three quantitative differentiators established in Section 3: nanomolar COX-2 potency, undetectable COX-1 inhibition, and synthetic modularity for radiolabeling.

Lead Optimization Campaigns Requiring Orthogonal COX-2 Chemotypes

Pharmaceutical and biotech programs seeking COX-2 inhibitors with distinct IP space and pharmacokinetic profiles can use the dihydropyrrolo[3,2,1-hi]indole scaffold as a starting point for lead optimization. The sulfonamide-substituted series (2a–d, IC₅₀ = 53–92 nM, retained selectivity) demonstrates that the scaffold tolerates diverse substitution while maintaining target engagement, enabling multi-parameter optimization (potency, lipophilicity, metabolic stability). The X-ray-validated tricyclic binding mode provides a structural rationale for computational chemistry efforts that is unavailable for most proprietary coxib analogs .

Academic and Contract Research Laboratories Building Focused COX-2 Inhibitor Libraries

The modular three-step synthetic sequence (Friedel-Crafts acylation, amide formation, McMurry cyclization) allows a single synthesis team to generate 19 structurally diverse dihydropyrrolo[3,2,1-hi]indole derivatives from common intermediates with good yields and high modularity . This contrasts with the synthesis of focused coxib libraries (celecoxib, rofecoxib, valdecoxib analogs), which typically require independent synthetic routes for each chemotype. Procurement of the core scaffold or key intermediates therefore offers a substantial reduction in synthetic labor and reagent cost per compound in library production.

In Vitro COX-2 Selectivity Profiling and Assay Development

The dihydropyrrolo[3,2,1-hi]indole series spans a wide COX-2 IC₅₀ range (20–2500 nM) with undetectable COX-1 inhibition, making individual derivatives ideal as tool compounds for calibrating COX-2 selectivity assays . Unlike celecoxib (measurable COX-1 inhibition, selectivity ratio ~30–375 depending on assay) , these compounds provide a cleaner pharmacological signal for validating assay windows and establishing selectivity benchmarks in both recombinant enzyme and whole-blood COX assays.

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